PDE Isoenzyme Inhibition: Acefylline Exhibits Weaker Potency than Theophylline, Enabling Distinct Pharmacological Windows
In a direct head-to-head study using rat lung homogenates, acefylline (theophylline-7-acetic acid) demonstrated concentration-dependent inhibition of cAMP phosphodiesterase (PDE) isoenzymes I, II, and III, with IC50 values of 0.5 mmol/L, 0.6 mmol/L, and 0.4 mmol/L, respectively . The study explicitly compared acefylline to theophylline, noting that acefylline showed weaker inhibitory activity than theophylline across all three isoenzymes . This differential potency is critical: acefylline provides bronchodilator effects while mitigating the dose-limiting cardiovascular and central nervous system stimulation associated with stronger PDE inhibition by theophylline.
| Evidence Dimension | cAMP PDE isoenzyme inhibition (IC50) |
|---|---|
| Target Compound Data | PDE I: 0.5 mmol/L; PDE II: 0.6 mmol/L; PDE III: 0.4 mmol/L |
| Comparator Or Baseline | Theophylline (weaker inhibitory activity than acefylline, no exact IC50 provided in snippet but described as 'higher potency' in same assay) |
| Quantified Difference | Acefylline is less potent than theophylline in PDE inhibition; exact fold difference not specified but qualitative rank order established in same study. |
| Conditions | Rat lung tissue homogenates, isolated PDE I, II, III isoenzymes |
Why This Matters
Researchers selecting a bronchodilator for asthma or COPD models where reduced cardiovascular side effects are paramount should consider acefylline over theophylline due to its milder PDE inhibition profile.
